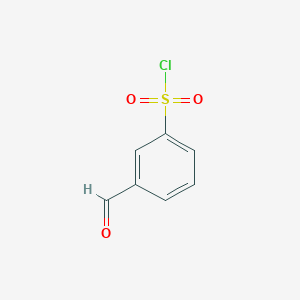

3-Formylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXITZYGVHSIVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53460-88-1 | |

| Record name | 3-formylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylbenzenesulfonyl Chloride: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structure, possessing both a reactive sulfonyl chloride and a formyl group, makes it a valuable building block for the synthesis of a variety of complex organic molecules, including notable pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published in readily accessible literature, its fundamental properties can be summarized. Further experimental determination of properties such as melting and boiling points is recommended for precise applications.

| Property | Value | Source |

| CAS Number | 53460-88-1 | [1] |

| Molecular Formula | C₇H₅ClO₃S | [1] |

| Molecular Weight | 204.63 g/mol | [1] |

| Appearance | Not specified in literature (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents and reactive with protic solvents like water and alcohols. | General knowledge of sulfonyl chlorides |

Synthesis of this compound

The synthesis of this compound presents a notable chemical challenge due to the sensitivity of the formyl group to the harsh conditions of direct chlorosulfonation. A successful synthetic strategy involves the protection of the aldehyde functionality, followed by chlorosulfonation and subsequent deprotection. A key method described in the literature utilizes the formation of a bisulfite adduct to temporarily protect the aldehyde.

Experimental Protocol: Synthesis via Bisulfite Adduct Protection

This protocol is adapted from the general method described for the synthesis of this compound derivatives.

Materials:

-

3-Formylbenzaldehyde

-

Sodium bisulfite (NaHSO₃)

-

Chlorosulfonic acid (ClSO₃H)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

Protection of the Aldehyde:

-

Dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., a mixture of water and ethanol).

-

Add a saturated aqueous solution of sodium bisulfite dropwise with stirring.

-

Continue stirring until the precipitation of the white bisulfite adduct is complete.

-

Filter the precipitate, wash with cold water and then with a small amount of a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

-

Chlorosulfonation:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add the dried bisulfite adduct to an excess of chlorosulfonic acid at a low temperature (0-5 °C), maintained with an ice bath.

-

Stir the mixture at this temperature for a specified period to allow for the chlorosulfonation reaction to proceed.

-

-

Work-up and Isolation:

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The product, this compound, will precipitate as a solid.

-

Filter the solid product, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.

-

-

Purification:

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities of its two reactive groups:

-

Sulfonyl Chloride Group: This group is a potent electrophile. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity is the cornerstone of its utility in building more complex molecules. The reactivity of the sulfonyl chloride can be influenced by the electron-withdrawing nature of the formyl group, which may enhance its electrophilicity compared to unsubstituted benzenesulfonyl chloride.

-

Formyl (Aldehyde) Group: The aldehyde group can undergo a wide range of classical organic reactions. These include nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., aldol, Wittig). The presence of the electron-withdrawing sulfonyl chloride group at the meta position will influence the reactivity of the aldehyde.

The bifunctional nature of this molecule allows for sequential or orthogonal reactions, providing a versatile platform for synthetic chemists.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical drugs. Its ability to introduce a sulfonamide linkage while providing a handle for further chemical modification through the formyl group is highly valuable.

-

Belinostat (HDAC Inhibitor): This anticancer drug, used for the treatment of peripheral T-cell lymphoma, incorporates a sulfonamide linkage derived from a substituted benzenesulfonyl chloride. The synthetic route to Belinostat utilizes a derivative of this compound.

-

Sildenafil (PDE5 Inhibitor): The well-known drug for erectile dysfunction, Sildenafil, also features a sulfonamide group. The synthesis of Sildenafil involves the use of a substituted benzenesulfonyl chloride, highlighting the importance of this class of reagents in accessing complex heterocyclic scaffolds present in many drugs.

Signaling Pathways of Derivatives

While this compound itself is a synthetic intermediate and not typically studied for direct biological activity, its derivatives are designed to interact with specific biological targets and modulate signaling pathways.

Caption: Role of derivatives in signaling pathways.

Safety and Handling

-

Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. Its bifunctional nature allows for the introduction of a sulfonamide moiety and further derivatization via the aldehyde group. While a robust synthetic method has been developed to overcome the inherent reactivity challenges, a comprehensive public dataset of its physical and spectral properties is currently lacking. Further characterization of this important intermediate would be beneficial for the scientific community. Researchers and drug development professionals are encouraged to consider the synthetic potential of this compound while exercising appropriate safety precautions during its handling and use.

References

Physical properties of 3-Formylbenzenesulfonyl chloride (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential applications of 3-Formylbenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Physical Properties

| Physical Property | Predicted Value |

| Melting Point | Data not available |

| Boiling Point | Approximately 333.9°C at 760 mmHg |

It is important to note that these are predicted values and should be confirmed through experimental determination.

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound such as this compound can be determined using the capillary method, which is a standard technique recognized by pharmacopeias.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.[2]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.[3][4]

-

Heating: The sample is heated at a controlled, slow rate, typically around 2°C per minute, to ensure thermal equilibrium.[3][4]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

Determination of Boiling Point

For a liquid compound, the boiling point can be determined using several methods, including the Thiele tube method or by distillation.[5][6]

Methodology (Thiele Tube):

-

Sample Preparation: A small volume of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]

-

Observation: As the sample heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[5][7]

Synthesis and Applications

This compound is a valuable synthetic building block in the pharmaceutical industry. A key synthetic route involves the conversion of the corresponding benzaldehyde to an aldehyde bisulfite adduct, followed by a two-stage reaction with chlorosulfonic acid in the presence of sodium sulfate.

This intermediate is notably used in the synthesis of Belinostat, an anticancer drug, and Sildenafil, a drug used to treat erectile dysfunction. The reactivity of the sulfonyl chloride group allows for the formation of sulfonamides, which are common moieties in biologically active molecules.

While this compound itself is not known to have a direct biological signaling role, its importance lies in its ability to serve as a precursor to compounds that modulate specific biological pathways. For instance, Belinostat is a histone deacetylase (HDAC) inhibitor, and its mechanism of action involves the alteration of chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

References

An In-Depth Technical Guide to 3-Formylbenzenesulfonyl Chloride: Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 3-formylbenzenesulfonyl chloride, a versatile bifunctional reagent with significant applications in synthetic chemistry and drug discovery. The presence of both a reactive sulfonyl chloride and a formyl group allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules.

Core Properties and Stability

General Handling and Storage Recommendations:

| Condition | Recommendation |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Moisture | Avoid contact with water and humid air.[1][2] |

| Temperature | Store in a cool, dry place. |

| Incompatibilities | Keep away from strong bases, oxidizing agents, and nucleophiles.[1] |

Reactivity Profile

The reactivity of this compound is characterized by the distinct chemical behavior of its two functional groups: the sulfonyl chloride and the aldehyde.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.

The reaction with primary and secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides. This reaction, often referred to as the Hinsberg test for amines, proceeds readily.[4][5] The resulting sulfonamides are important structural motifs in a wide range of pharmaceuticals.[6][7][8]

A general experimental protocol for the synthesis of a sulfonamide derivative is as follows:

Experimental Protocol: Synthesis of N-Aryl-3-formylbenzenesulfonamide

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the desired primary or secondary amine (1-1.2 equivalents) dropwise to the solution.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

In the presence of water, this compound will hydrolyze to form 3-formylbenzenesulfonic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. Studies on substituted benzenesulfonyl chlorides indicate that the reaction proceeds via an SN2 mechanism.[9][10]

Reactions of the Aldehyde Group

The formyl group offers a versatile handle for a variety of chemical transformations, including reduction to an alcohol and oxidation to a carboxylic acid.

The aldehyde can be selectively reduced to a primary alcohol, 3-(hydroxymethyl)benzenesulfonyl chloride, using mild reducing agents such as sodium borohydride (NaBH₄).[4][5][11]

Experimental Protocol: Reduction of this compound

-

Dissolve this compound (1 equivalent) in a suitable protic solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Carefully quench the reaction by the slow addition of water or dilute acid to decompose excess NaBH₄.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by column chromatography if necessary.

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(chlorosulfonyl)benzoic acid, using various oxidizing agents. Mild conditions are preferable to avoid unwanted side reactions. A common and effective method is the Pinnick oxidation using sodium chlorite.[10][12][13]

Experimental Protocol: Oxidation of this compound

-

Dissolve this compound (1 equivalent) in a mixture of tert-butanol and water.

-

Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

-

Add a scavenger for hypochlorite, such as 2-methyl-2-butene.

-

Slowly add a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in water, keeping the temperature below 25 °C.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a solution of sodium sulfite.

-

Acidify the mixture with dilute HCl and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting carboxylic acid.

Applications in Drug Discovery and Development

The dual reactivity of this compound makes it a valuable scaffold in medicinal chemistry. The sulfonamide group is a key feature in many classes of drugs, including carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[6][8] The formyl group can be used as a synthetic handle to introduce further diversity or as a pharmacophore itself, for example, in the design of targeted covalent inhibitors.[13][14]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been explored as inhibitors of various enzymes. For instance, sulfonamide-containing compounds are known to target kinases and proteases.[12][15] The aldehyde functionality can form reversible covalent bonds with nucleophilic residues, such as cysteine or lysine, in an enzyme's active site, a strategy employed in the development of targeted covalent inhibitors.[16]

The following diagram illustrates a generalized workflow for the synthesis of a sulfonamide-based inhibitor library starting from this compound and its subsequent evaluation.

This workflow begins with the synthesis of a diverse library of sulfonamides from this compound. This library is then subjected to high-throughput screening to identify initial "hit" compounds with desired biological activity. Promising hits undergo lead optimization, which may involve further modification of the formyl group (e.g., reduction or oxidation) to explore structure-activity relationships (SAR) and improve properties like potency, selectivity, and pharmacokinetics, ultimately leading to a preclinical candidate.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the creation of diverse molecular scaffolds. A thorough understanding of its stability and reactivity is crucial for its effective utilization in the laboratory and in the development of new therapeutic agents. While specific quantitative data for this particular compound is limited, a robust understanding of its chemical behavior can be derived from the extensive literature on related aromatic sulfonyl chlorides.

References

- 1. 3-FLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. lobachemie.com [lobachemie.com]

- 4. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones : Oriental Journal of Chemistry [orientjchem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersrj.com [frontiersrj.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 15. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Analysis of 3-Formylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a bifunctional organic compound containing both a reactive sulfonyl chloride group and a formyl (aldehyde) group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The sulfonyl chloride moiety can readily react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonates, while the aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and aldol condensations.

Accurate characterization of this compound is crucial for its effective use in research and development. This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.4 | t | 1H | Aromatic proton (H-2) |

| ~8.2 | dt | 1H | Aromatic proton (H-4 or H-6) |

| ~8.1 | dt | 1H | Aromatic proton (H-6 or H-4) |

| ~7.8 | t | 1H | Aromatic proton (H-5) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~145 | Aromatic carbon (C-1, attached to SO₂Cl) |

| ~138 | Aromatic carbon (C-3, attached to CHO) |

| ~135 | Aromatic carbon (C-5) |

| ~132 | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-4) |

| ~128 | Aromatic carbon (C-2) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

| ~600 | Medium | C-S stretch |

| ~550 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 204/206 | [M]⁺, Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 175 | [M - CHO]⁺ |

| 169 | [M - Cl]⁺ |

| 141 | [M - SO₂]⁺ |

| 105 | [C₆H₄CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.[1]

-

Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.[2]

-

Cap the NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp spectral lines.

-

Acquire the ¹H NMR spectrum. Typically, a single scan is sufficient for a sample of this concentration.[3]

-

For ¹³C NMR, multiple scans will be necessary to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[4]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

-

-

Data Acquisition :

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For a solid sample, a direct insertion probe or a suitable ionization technique that can handle solids is used. Electron Ionization (EI) is a common method.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Data Acquisition :

-

The sample is introduced into the high-vacuum source of the mass spectrometer.[5]

-

In EI, the sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV).[5]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive spectroscopic analysis provides a detailed electronic and structural fingerprint of this compound, which is indispensable for its quality control and for understanding its reactivity in various chemical transformations.

References

The Electrophilicity of the Sulfonyl Chloride Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its potent electrophilicity which enables the formation of sulfonamides, sulfonate esters, and sulfones. These motifs are integral to a vast array of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of sulfonyl chlorides, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Electronic Structure and Electrophilicity of Sulfonyl Chlorides

The high electrophilicity of the sulfonyl chloride group stems from the electronic properties of the sulfur atom, which is in a high oxidation state (+6). The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which inductively withdraw electron density. This creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophilic attack.[1][2] The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

The general structure of a sulfonyl chloride is depicted below:

Caption: General chemical structure of a sulfonyl chloride.

Factors Influencing Electrophilicity

The reactivity of a sulfonyl chloride can be finely tuned by altering the electronic and steric properties of the 'R' group.

-

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the 'R' group increase the partial positive charge on the sulfur atom, thereby enhancing the electrophilicity and increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[3][4] This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ value is observed, indicating that electron-withdrawing substituents accelerate the reaction.[4][5]

-

Steric Effects: While electronic effects are often dominant, steric hindrance around the sulfonyl group can impede the approach of a nucleophile, thereby slowing down the reaction rate. However, in some cases, ortho-alkyl substituents on an aromatic ring can surprisingly accelerate the reaction. This "steric acceleration" is attributed to the relief of steric strain in the transition state.[6]

-

Nature of the Nucleophile: The rate and outcome of the reaction are also highly dependent on the nature of the nucleophile. Stronger nucleophiles, such as primary and secondary amines, react more readily than weaker nucleophiles like alcohols or water.

-

Solvent Effects: The solvent can play a crucial role in the reaction mechanism and rate. Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction.[7] The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the ionizing power and nucleophilicity of the solvent.

Quantitative Data on Sulfonyl Chloride Reactivity

The following tables summarize key quantitative data related to the electrophilicity of sulfonyl chlorides.

Table 1: Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C

| Substituent (X) in X-C₆H₄SO₂Cl | Rate Constant (k) x 10³ s⁻¹ | Reference |

| p-OCH₃ | 1.25 | [7] |

| p-CH₃ | 2.50 | [7] |

| H | 3.33 | [7] |

| p-Br | 6.67 | [7] |

| m-NO₂ | 16.7 | [4] |

| p-NO₂ | 25.0 | [4][7] |

Table 2: Hammett Correlation for the Alkaline Hydrolysis of Substituted Benzenesulfonyl Chlorides

| Reaction | ρ value | Reference |

| Alkaline Hydrolysis in Water | +1.564 | [4] |

| Chloride-Chloride Exchange | +2.02 | [5] |

Key Reactions and Mechanisms

Sulfonyl chlorides participate in a variety of important chemical transformations. The two primary reaction pathways are nucleophilic substitution and elimination-addition.

Nucleophilic Substitution (SN2-like Mechanism)

This is the most common reaction pathway for sulfonyl chlorides. A nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reaction generally proceeds through a concerted Sₙ2-like mechanism, involving a trigonal bipyramidal transition state.[7]

Caption: Sₙ2-like mechanism for nucleophilic substitution on a sulfonyl chloride.

Elimination-Addition (Sulfene Formation)

For alkanesulfonyl chlorides bearing an α-hydrogen, an alternative mechanism involving the formation of a highly reactive sulfene intermediate can occur, particularly in the presence of a strong base. The base abstracts an α-proton, leading to the elimination of HCl and the formation of the sulfene, which is then rapidly trapped by a nucleophile.

Caption: Elimination-addition mechanism via a sulfene intermediate.

Experimental Protocols

The following are detailed methodologies for two common reactions involving sulfonyl chlorides.

Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine

This protocol describes the general procedure for the synthesis of N-benzyl-p-toluenesulfonamide.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Benzylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Add the benzylamine/triethylamine solution dropwise to the cooled p-toluenesulfonyl chloride solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[8][9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of a sulfonamide.

Tosylation of an Alcohol

This protocol outlines the general procedure for the conversion of an alcohol to a tosylate.[10][11]

Materials:

-

Alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Ice-cold water

-

1 M Copper (II) sulfate solution (if using pyridine)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol (1.0 eq) in dichloromethane or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution. If not using pyridine as the solvent, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).[10]

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight or until TLC analysis indicates the consumption of the starting alcohol.[10]

-

Quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

If pyridine was used as the solvent, wash the organic layer with 1 M copper (II) sulfate solution until the blue color persists in the aqueous layer to remove residual pyridine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude tosylate is often used in the next step without further purification, but can be purified by chromatography if necessary.

Caption: Experimental workflow for the tosylation of an alcohol.

Conclusion

The sulfonyl chloride group is a powerful and versatile electrophile in organic synthesis. A thorough understanding of its electronic properties, the factors influencing its reactivity, and the various reaction mechanisms it can undergo is crucial for its effective application in the design and synthesis of novel molecules, particularly in the field of drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important functional group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. How To Run A Reaction [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Methodological & Application

Synthesis of 3-Formylbenzenesulfonyl Chloride: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-formylbenzenesulfonyl chloride from 3-formylbenzaldehyde. The protocol is based on established chemical literature, offering a reliable method for obtaining this versatile building block crucial in the development of various pharmaceutical agents.

Application Notes

This compound is a key intermediate in organic synthesis, particularly in medicinal chemistry. The presence of both a reactive sulfonyl chloride and an aldehyde group allows for sequential or orthogonal functionalization. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists. The aldehyde can be used in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the sulfonyl chloride readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functionalities. Careful control of reaction conditions allows for selective transformation of one functional group in the presence of the other.

The synthetic route described herein proceeds via a two-step process. The first step involves the protection of the aldehyde group as a sodium bisulfite adduct. This strategy prevents unwanted side reactions of the aldehyde during the subsequent chlorosulfonation of the aromatic ring. The second step is the direct chlorosulfonation of the bisulfite adduct using chlorosulfonic acid to introduce the sulfonyl chloride group at the meta-position relative to the formyl group. This is followed by the regeneration of the aldehyde upon work-up.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Formylbenzaldehyde Sodium Bisulfite Adduct

This protocol is based on a general procedure for the formation of aldehyde bisulfite adducts.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-formylbenzaldehyde (1.0 eq) with a solution of sodium bisulfite (1.05 eq) in a 3:1 mixture of ethanol and water.

-

Heat the reaction mixture to 40°C and stir vigorously.

-

Continue stirring at 40°C for 2-3 hours, during which time a white precipitate of the bisulfite adduct will form.

-

Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

-

Dry the white solid under vacuum to a constant weight to yield the 3-formylbenzaldehyde sodium bisulfite adduct.

Step 2: Synthesis of this compound

This protocol is adapted from the work of Bao, X. et al., Synthesis 2017, 49 , 3273-3278.[1][2]

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the 3-formylbenzaldehyde sodium bisulfite adduct (1.0 eq) and anhydrous sodium sulfate (1.5 eq).

-

Add anhydrous chloroform to the flask to form a suspension.

-

Cool the suspension in an ice bath and slowly add chlorosulfonic acid (1.3 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 6 hours.

-

Cool the mixture back down in an ice bath and slowly add an additional portion of chlorosulfonic acid (4.5 eq) dropwise.

-

Allow the reaction to warm to 30°C and stir for an additional 4.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 3-Formylbenzaldehyde |

| Intermediate | 3-Formylbenzaldehyde Sodium Bisulfite Adduct |

| Final Product | This compound |

| Yield (Step 2) | 50-53% (reported) |

| Reaction Temperature (Stage 1) | 50°C |

| Reaction Time (Stage 1) | 6 hours |

| Reaction Temperature (Stage 2) | 30°C |

| Reaction Time (Stage 2) | 4.5 hours |

| Purification Method | Column Chromatography |

Signaling Pathways and Logical Relationships

The synthesis of this compound does not involve biological signaling pathways. The logical relationship of the synthesis is a linear two-step chemical transformation as depicted in the workflow diagram. The key logical step is the use of a protecting group strategy (bisulfite adduct formation) to enable the selective chemical modification (chlorosulfonation) of the aromatic ring without interference from the aldehyde functionality.

References

Application Notes and Protocols: Synthesis and Utility of 3-Formylbenzenesulfonyl Chloride in Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of sulfonamides using 3-formylbenzenesulfonyl chloride. This document includes detailed experimental protocols, potential applications in drug discovery, and visual representations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of novel sulfonamide derivatives. The presence of both a reactive sulfonyl chloride group and a formyl (-CHO) group allows for a dual approach to molecular design. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the stable sulfonamide linkage, a pharmacophore present in a wide array of therapeutic agents. The formyl group provides a handle for further chemical modifications, such as the formation of Schiff bases, reductive amination to introduce secondary or tertiary amines, or oxidation to a carboxylic acid, enabling the creation of diverse chemical libraries for drug discovery and development.

Sulfonamides derived from this compound are of particular interest due to their potential biological activities. The incorporation of a benzaldehyde moiety into the sulfonamide scaffold has been associated with various pharmacological effects, including antimicrobial and enzyme inhibitory activities.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the literature, the following table provides a template for researchers to document their findings. The yields are expected to be good to excellent, contingent on the nucleophilicity and steric hindrance of the amine used.

| Entry | Amine Substrate | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |

| 1 | Aniline | N-(phenyl)-3-formylbenzenesulfonamide | Pyridine, DCM, 0 °C to rt, 12 h | Data not available | Data not available |

| 2 | Benzylamine | N-(benzyl)-3-formylbenzenesulfonamide | Pyridine, DCM, 0 °C to rt, 12 h | Data not available | Data not available |

| 3 | Glycine methyl ester | Methyl 2-(3-formylphenylsulfonamido)acetate | Et3N, DCM, 0 °C to rt, 12 h | Data not available | Data not available |

| 4 | Piperidine | 1-(3-formylphenylsulfonyl)piperidine | Pyridine, DCM, 0 °C to rt, 12 h | Data not available | Data not available |

Researchers are encouraged to populate this table with their experimental data.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-3-formylbenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or Triethylamine, Et3N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq.) to the solution and stir for 5 minutes.

-

Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-3-formylbenzenesulfonamide.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of this compound from 3-Formylbenzaldehyde

This protocol is based on a reported two-stage reaction involving the formation of an aldehyde bisulfite adduct.[1]

Materials:

-

3-Formylbenzaldehyde

-

Sodium bisulfite (NaHSO3)

-

Sodium sulfate (Na2SO4)

-

Chlorosulfonic acid (ClSO3H)

-

Thionyl chloride (SOCl2)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ice bath

-

Filtration apparatus

Procedure:

Stage 1: Formation of the Bisulfite Adduct

-

Prepare a saturated solution of sodium bisulfite in water.

-

Add 3-formylbenzaldehyde to the sodium bisulfite solution and stir vigorously.

-

The aldehyde bisulfite adduct will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water and then ethanol.

-

Dry the adduct under vacuum.

Stage 2: Chlorosulfonation

-

In a fume hood, carefully add the dried bisulfite adduct portion-wise to an excess of chlorosulfonic acid at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The crude 3-formylbenzenesulfonic acid will precipitate. Collect it by filtration and wash with ice-cold water.

-

To convert the sulfonic acid to the sulfonyl chloride, treat the crude product with thionyl chloride and a catalytic amount of DMF.

-

Heat the mixture under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations

References

Application Notes and Protocols: 3-Formylbenzenesulfonyl Chloride as a Versatile Building Block for Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates both a reactive sulfonyl chloride moiety and a formyl group. The sulfonyl chloride allows for the facile synthesis of a wide array of sulfonamide derivatives through reaction with various amines. The formyl group provides a handle for further chemical modifications, such as the formation of Schiff bases, the synthesis of heterocyclic rings like pyrazoles, or reduction to a benzyl alcohol for further derivatization. This unique combination of reactive sites allows for the creation of diverse molecular scaffolds with a wide range of biological activities. Sulfonamides are a well-established class of therapeutic agents with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[1] The strategic incorporation of a formyl group at the meta-position of the benzenesulfonyl chloride core opens up new avenues for the design and synthesis of novel bioactive compounds.

Applications of this compound in Bioactive Compound Synthesis

The dual reactivity of this compound makes it a versatile starting material for the synthesis of various classes of bioactive compounds.

-

Schiff Base Derivatives: The formyl group can readily undergo condensation with primary amines to form Schiff bases (imines). Sulfonamide-containing Schiff bases have been reported to exhibit significant antimicrobial and anticancer activities.[2][3] The imine linkage can be crucial for biological activity and allows for the introduction of diverse substituents to modulate the pharmacological profile.

-

Carbonic Anhydrase Inhibitors: The sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[4][5] By derivatizing this compound, novel CA inhibitors with potential applications in cancer and other diseases can be developed.

-

Heterocyclic Compounds: The formyl group serves as a convenient precursor for the synthesis of various heterocyclic systems. For instance, it can be condensed with hydrazines to form pyrazole derivatives.[6][7] Pyrazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.

-

Anticancer Agents: Many benzenesulfonamide derivatives have shown potent anticancer activity.[8][9] The ability to introduce additional functionalities through the formyl group of this compound allows for the exploration of new chemical space and the development of novel anticancer drug candidates.

Data Presentation: Bioactivity of Representative Derivatives

The following tables summarize the biological activities of representative Schiff base and pyrazole derivatives that can be synthesized from 3-formylbenzenesulfonamide, which is readily prepared from this compound. The data presented is based on published results for structurally similar compounds and serves as a guide for the expected potency of these derivatives.

Table 1: Anticancer Activity of Representative Schiff Base Derivatives of 3-Formylbenzenesulfonamide

| Compound ID | R-group on Imine | Cancer Cell Line | IC50 (µM) | Reference (for similar structures) |

| SB-1 | 4-Chlorophenyl | A549 (Lung) | 7.5 | [3] |

| SB-2 | 4-Methoxyphenyl | HepG2 (Liver) | 6.8 | [3] |

| SB-3 | 2,4-Dichlorophenyl | MCF-7 (Breast) | 5.3 | [10] |

| SB-4 | 4-Nitrophenyl | HCT116 (Colon) | 8.1 | [11] |

Table 2: Antimicrobial Activity of Representative Schiff Base Derivatives of 3-Formylbenzenesulfonamide

| Compound ID | R-group on Imine | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference (for similar structures) |

| SB-5 | Phenyl | 62.5 | 125 | [12] |

| SB-6 | 4-Methylphenyl | 31.25 | 62.5 | [2] |

| SB-7 | Thiophen-2-yl | 15.6 | 31.25 | [2] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Representative Pyrazole Derivatives of 3-Formylbenzenesulfonamide

| Compound ID | R-group on Pyrazole | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference (for similar structures) |

| PZ-1 | Phenyl | 95 | 45 | [5] |

| PZ-2 | 4-Fluorophenyl | 78 | 31 | [5] |

| PZ-3 | 4-Methoxyphenyl | 110 | 52 | [13] |

Experimental Protocols

Protocol 1: Synthesis of 3-Formylbenzenesulfonamide

This protocol describes the synthesis of the key intermediate, 3-formylbenzenesulfonamide, from this compound.

Materials:

-

This compound

-

Ammonium hydroxide solution (28-30%)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filter paper

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an excess of concentrated ammonium hydroxide solution (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-formylbenzenesulfonamide.

Protocol 2: Synthesis of Schiff Base Derivatives from 3-Formylbenzenesulfonamide (General Procedure)

This protocol outlines the general procedure for the synthesis of Schiff bases via the condensation of 3-formylbenzenesulfonamide with various primary amines.

Materials:

-

3-Formylbenzenesulfonamide

-

Substituted primary amine (e.g., 4-chloroaniline) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 3-formylbenzenesulfonamide (1.0 eq) in ethanol (15 mL/g).

-

Add the substituted primary amine (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.

Protocol 3: Synthesis of Pyrazole Derivatives from 3-Formylbenzenesulfonamide (General Procedure)

This protocol describes a general method for the synthesis of pyrazole derivatives starting from 3-formylbenzenesulfonamide. This involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.

Step A: Synthesis of Chalcone Intermediate

-

Dissolve 3-formylbenzenesulfonamide (1.0 eq) and a substituted acetophenone (e.g., 4-fluoroacetophenone) (1.0 eq) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

Step B: Synthesis of Pyrazole

-

Dissolve the chalcone intermediate from Step A (1.0 eq) in ethanol or glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

-

Synthesized compounds

-

Cancer cell lines (e.g., A549, MCF-7)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified atmosphere with 5% CO2 at 37 °C.

-

Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to attach overnight.

-

Prepare stock solutions of the synthesized compounds in DMSO.

-

Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium for 48 or 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

Caption: Synthetic workflow for bioactive compounds from this compound.

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.

References

- 1. ijpsr.com [ijpsr.com]

- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spast.org [spast.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 12. Medires [mediresonline.org]

- 13. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

Application of 3-Formylbenzenesulfonyl Chloride in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonyl chloride is a versatile bifunctional reagent in medicinal chemistry, offering a unique combination of a reactive sulfonyl chloride group and a formyl group. This dual functionality allows for its strategic incorporation into a variety of molecular scaffolds to synthesize novel therapeutic agents. The sulfonyl chloride moiety readily reacts with amines to form stable sulfonamides, a well-established pharmacophore present in numerous approved drugs, including antibacterial, and anticancer agents. Simultaneously, the aldehyde functionality serves as a convenient handle for a range of chemical transformations, such as Schiff base formation, reductive amination, and Wittig reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile of the target compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a building block for the synthesis of targeted inhibitors. The sulfonamide linkage often serves to anchor the molecule to the target protein, while the substituents introduced via the formyl group can be tailored to interact with specific pockets or allosteric sites, thereby enhancing potency and selectivity.

Synthesis of Schiff Base Derivatives as Antimicrobial Agents

The condensation of the formyl group of this compound with various primary amines leads to the formation of Schiff bases (imines). These compounds have been investigated for their potential antimicrobial activities. The imine bond, in conjunction with the sulfonamide moiety, can contribute to the overall biological activity of the molecule.

Experimental Protocol: Synthesis of a 3-Formylbenzenesulfonamide Schiff Base Derivative

This protocol describes a general procedure for the synthesis of a Schiff base derivative from this compound and a primary amine, followed by sulfonamide formation.

Step 1: Sulfonamide Formation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-formylbenzenesulfonamide by column chromatography on silica gel.

Step 2: Schiff Base Formation

-

Dissolve the purified 3-formylbenzenesulfonamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a primary amine (1.1 eq) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting aldehyde by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.

-

Collect the solid product by filtration and wash with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

Logical Workflow for Schiff Base Synthesis

Application Notes and Protocols for the Synthesis of N-Substituted 3-Formylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzenesulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The incorporation of a formyl group at the 3-position of the benzenesulfonyl chloride scaffold provides a versatile synthetic handle for further derivatization, making these compounds valuable intermediates in drug discovery programs. This document provides a detailed experimental procedure for the synthesis of N-substituted 3-formylbenzenesulfonamides through the reaction of 3-formylbenzenesulfonyl chloride with various primary amines. The resulting sulfonamides are of particular interest as potential inhibitors of key signaling pathways implicated in cancer, such as the Tropomyosin receptor kinase (TrkA) pathway.

Reaction Scheme

The synthesis of N-substituted 3-formylbenzenesulfonamides is typically achieved via a nucleophilic substitution reaction between this compound and a primary amine under Schotten-Baumann conditions. The reaction proceeds in the presence of a base, such as pyridine or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-3-formylbenzenesulfonamides

This protocol describes the synthesis of 3-Formyl-N-phenylbenzenesulfonamide.[1] The same procedure can be adapted for other primary aromatic and aliphatic amines.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Pyridine

-

Ethyl acetate (EA)

-

10% aqueous Hydrochloric acid (HCl)

-

5% aqueous Sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.3 equivalents) in ethyl acetate.

-

To this solution, add pyridine (1.5 equivalents) and cool the mixture to 0–5 °C using an ice bath with stirring.

-

In a separate flask, dissolve this compound (1.0 equivalent) in ethyl acetate.

-

Slowly add the solution of this compound to the stirred amine solution over a period of 1.5 hours, ensuring the reaction temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional hour.

-

Remove the ice bath and allow the reaction to stir at ambient temperature for 19 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is no longer detected.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a 10% aqueous solution of hydrochloric acid (2 x volume of organic layer), water (1 x volume), 5% aqueous solution of sodium bicarbonate (1 x volume), and finally with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the reaction yields and key analytical data for representative N-substituted 3-formylbenzenesulfonamides.

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |

| Aniline | 3-Formyl-N-phenylbenzenesulfonamide | 93[1] | - | 10.38 (s, 1H), 10.00 (s, 1H), 8.29 (s, 1H), 8.05 (d, J = 7.8 Hz, 1H), 8.00 (d, J = 7.8 Hz, 1H), 7.62 (t, J = 7.8 Hz, 1H), 7.27–7.23 (m, 2H), 7.16–7.01 (m, 3H)[1] |

Note: Further characterization data such as 13C NMR, IR, and Mass Spectrometry should be obtained to fully confirm the structure of the synthesized compounds.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-substituted 3-formylbenzenesulfonamides.

Caption: Workflow for the synthesis of N-substituted 3-formylbenzenesulfonamides.

TrkA Signaling Pathway and Potential Inhibition

Benzenesulfonamide derivatives have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[2] Dysregulation of the TrkA signaling pathway is implicated in various cancers. The synthesized 3-formylbenzenesulfonamides can be evaluated for their potential to inhibit TrkA and its downstream signaling cascades.

Caption: TrkA signaling pathway and the potential point of inhibition.

References

Application Note: Derivatisierung von 3-Formylbenzolsulfonylchlorid zur strukturellen Bestätigung

Autor: Dr. Gemini, Ph.D. Datum: 02. November 2025

Zusammenfassung

Dieses Anwendungsmerkblatt beschreibt detaillierte Protokolle für die chemische Derivatisierung von 3-Formylbenzolsulfonylchlorid, einer bifunktionellen Verbindung, die sowohl eine Aldehyd- als auch eine Sulfonylchloridgruppe enthält. Die Derivatisierung dieser funktionellen Gruppen dient als robuste Methode zur strukturellen Bestätigung und zur Erzeugung von Analoga für das Wirkstoff-Screening. Die hier beschriebenen Protokolle konzentrieren sich auf zwei Hauptreaktionen: die Bildung von Sulfonamiden durch Reaktion mit primären und sekundären Aminen und die Bildung von Oximen durch Reaktion mit Hydroxylamin. Diese Derivate können leicht durch Standard-Analysetechniken wie Schmelzpunktanalyse, Infrarotspektroskopie (IR), Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS) charakterisiert werden.

Einleitung

3-Formylbenzolsulfonylchlorid ist ein wertvolles Zwischenprodukt in der organischen Synthese und der medizinischen Chemie. Seine bifunktionelle Natur ermöglicht eine Vielzahl von chemischen Umwandlungen. Die Sulfonylchloridgruppe ist ein starkes Elektrophil, das leicht mit Nukleophilen wie Aminen zu stabilen Sulfonamiden reagiert.[1][2] Die Aldehydgruppe kann durch Reaktion mit Hydroxylamin in ein Oxim umgewandelt werden.[3] Diese Derivatisierungsreaktionen sind nicht nur für die Synthese neuer Verbindungen nützlich, sondern dienen auch als entscheidende Methode zur Bestätigung der Struktur des Ausgangsmaterials.[4] Eindeutige physikalische und spektrale Eigenschaften der Derivate, wie Schmelzpunkte und charakteristische Signale in NMR- und IR-Spektren, liefern schlüssige Beweise für das Vorhandensein und die Reaktivität beider funktioneller Gruppen.

Logischer Arbeitsablauf für die Derivatisierung und Analyse

Die strukturelle Bestätigung von 3-Formylbenzolsulfonylchlorid durch Derivatisierung folgt einem logischen Arbeitsablauf, der die Synthese, Reinigung und Analyse der Sulfonamid- und Oxim-Derivate umfasst.

References

Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 3-Formylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals